4-Methoxy-4-(4-methoxybenzyl)piperidine
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Overview
Description
4-Methoxy-4-(4-methoxybenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of two methoxy groups attached to the benzyl and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-(4-methoxybenzyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-(4-methoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding the corresponding piperidine derivative.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methylpiperidine.
Substitution: Formation of 4-halogenated piperidine derivatives.
Scientific Research Applications
4-Methoxy-4-(4-methoxybenzyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-(4-methoxybenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: A precursor in the synthesis of 4-Methoxy-4-(4-methoxybenzyl)piperidine.
4-Methoxybenzaldehyde: An oxidation product of this compound.
4-Methylpiperidine: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of two methoxy groups, which confer specific chemical properties and reactivity. These functional groups enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C14H21NO2 |
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Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-methoxy-4-[(4-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-5-3-12(4-6-13)11-14(17-2)7-9-15-10-8-14/h3-6,15H,7-11H2,1-2H3 |
InChI Key |
AYRRCIMFNQBFRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCNCC2)OC |
Origin of Product |
United States |
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